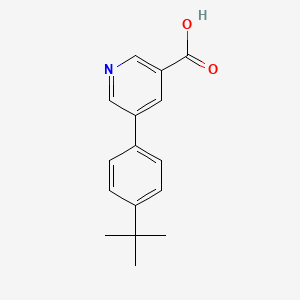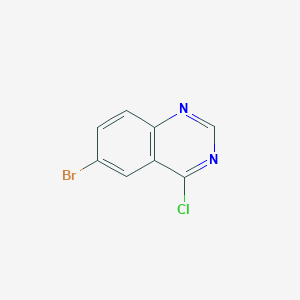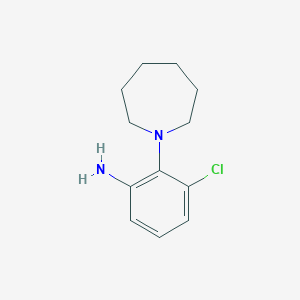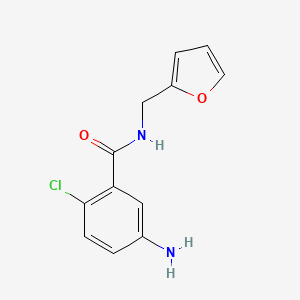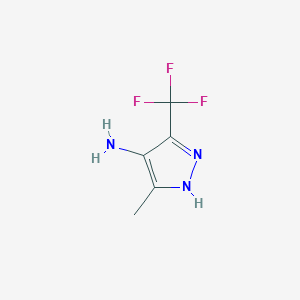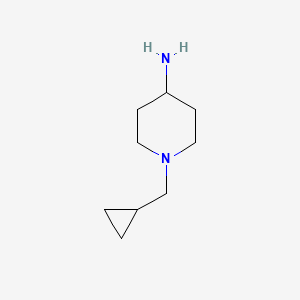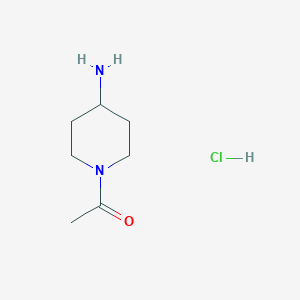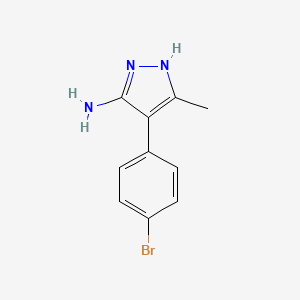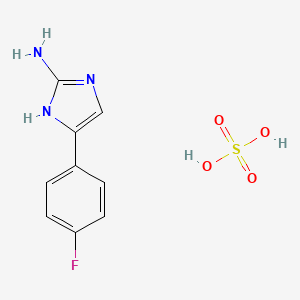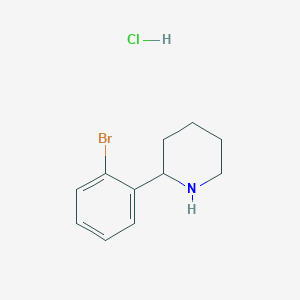
(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorine-substituted benzylamine derivatives can involve multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare various nitrogenous heterocycles . Although the exact synthesis of "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" is not detailed, similar synthetic strategies could potentially be applied, involving the use of fluorine-substituted benzyl compounds and subsequent reactions with amines and other reagents to introduce the tetrahydrofuran moiety and form the final hydrochloride salt.
Molecular Structure Analysis
The molecular structure of fluorine-substituted benzylamine derivatives is influenced by the presence of the fluorine atom. In the case of 2-fluorobenzylamine, the fluorine atom affects the flexibility and conformation of the molecule . The presence of fluorine can lead to the formation of intramolecular hydrogen bonds, which stabilize certain conformers. These structural features are likely to be relevant to "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" as well, where the fluorine atom could influence the overall molecular conformation and stability.
Chemical Reactions Analysis
Fluorine substitution can significantly affect the chemical reactivity of benzylamine derivatives. The papers suggest that fluorine atoms can participate in hydrogen bonding, which can influence the reactivity and the formation of various heterocyclic compounds . In the context of "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride," the fluorine atom might similarly affect its reactivity, potentially enhancing its ability to form bonds with other molecules or ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-substituted benzylamine derivatives can be quite distinct. For example, the introduction of fluorine can improve the solubility of certain compounds in water or PBS buffer systems . This could suggest that "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" may also possess good solubility in aqueous solutions. Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds, indicating potential pharmacological applications .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Anti-Inflammatory Activity: Two fluorine-substituted derivatives, including compounds with structural similarities to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, were synthesized and examined for their anti-inflammatory properties. These derivatives showed potential for inhibitory effects on LPS-induced NO secretion, indicating their relevance in anti-inflammatory applications (Sun et al., 2019).
Chemical Reactions and Mechanisms
- Unusual C–C Bond Cleavage in Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes: A study explored the formation of amine-bis(phenoxy) dibenzyl complexes involving compounds structurally related to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. This research contributes to understanding the mechanisms of bond cleavage and formation in similar chemical structures (Gowda et al., 2014).
Fluorinating Reagents and Applications
- Use as Fluorinating Reagents: Research on dialkyl-∝,∝-difluorobenzylamines, closely related to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, demonstrated their potential as novel fluorinating reagents. These compounds can effectively replace hydroxyl groups in alcohols and carboxylic acids with fluorine atoms, highlighting their utility in synthetic chemistry (Dmowski & Kamiński, 1983).
Radiotracer Synthesis and Imaging Applications
- PET Radiotracer Synthesis: The synthesis of [18F]4-fluorobenzyl iodide ([18F]FBI), a compound closely related to the query chemical, was investigated for its reactivity and potential application in the design of dopamine D1 and D2 receptor-based imaging agents, demonstrating its significance in PET radiotracer synthesis (Mach et al., 1993).
Chemical Derivatization and Bioanalysis
- Trapping and Derivatization in Plasma Analysis: A study on 4-fluorobenzyl chloride, structurally similar to the query compound, involved its trapping in human plasma using chemical derivatization. This method, involving the formation of stable derivatives, is crucial for quantitative bioanalysis and highlights the compound's relevance in analytical chemistry (Yang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAABHAIQMHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

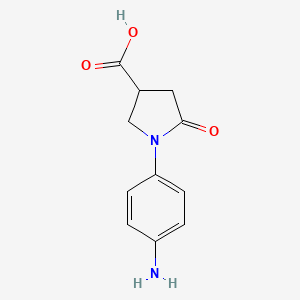
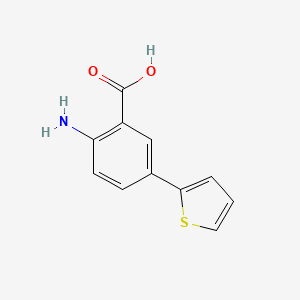
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)
